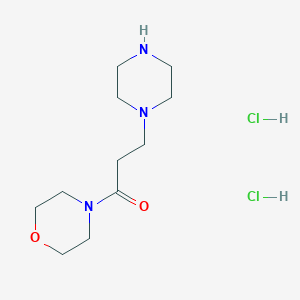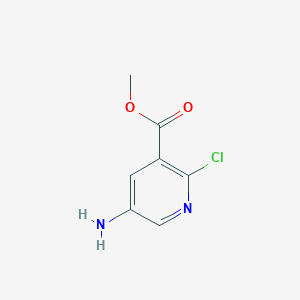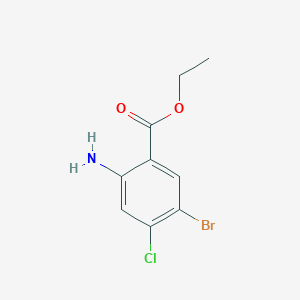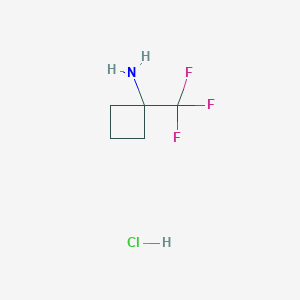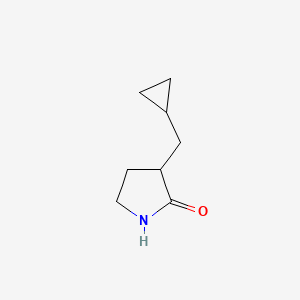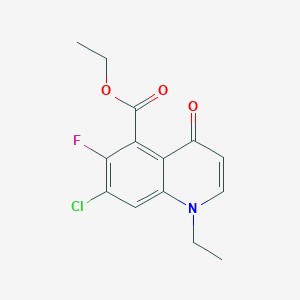
7-氯-1-乙基-6-氟-4-氧代-1,4-二氢喹啉-5-羧酸乙酯
描述
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate is a useful research compound. Its molecular formula is C14H13ClFNO3 and its molecular weight is 297.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗生素合成
该化合物是合成氟喹诺酮类抗生素的关键中间体 。这些抗生素是广谱药物,对革兰氏阳性菌和革兰氏阴性菌均有效。该化合物在合成左氧氟沙星中发挥着重要作用,左氧氟沙星是一种广泛使用的氟喹诺酮类药物。左氧氟沙星用于治疗多种感染,包括呼吸道感染和泌尿道感染。
材料科学:含氟聚合物开发
在材料科学中,该化合物中存在的氟原子可用于开发含氟聚合物 。这些聚合物由于碳-氟键牢固,对溶剂、酸和碱具有很高的抗性。它们用于需要高化学稳定性的应用中,例如在涂层、密封剂和在腐蚀性化学环境中使用的特种材料中。
作用机制
Target of Action
Similar compounds are known to target bacterial enzymes involved in dna replication, such as dna gyrase and topoisomerase iv .
Mode of Action
It is likely that this compound, like other quinolones, interferes with the action of dna gyrase and topoisomerase iv, enzymes that are essential for bacterial dna replication .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, this compound likely disrupts bacterial dna replication, leading to cell death .
Result of Action
It is likely that this compound, like other quinolones, leads to bacterial cell death by disrupting dna replication .
生化分析
Biochemical Properties
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of fluoroquinolone antibiotics. It interacts with various enzymes and proteins involved in bacterial DNA replication and repair. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth .
Cellular Effects
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. The compound also affects cell signaling pathways and gene expression by inhibiting the activity of DNA gyrase and topoisomerase IV. This inhibition results in the accumulation of DNA breaks and the activation of stress response pathways, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks. This ultimately results in the inhibition of bacterial cell division and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound retains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In vitro and in vivo studies have demonstrated that the compound’s effects on bacterial cells are sustained over time, leading to prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the compound’s antibacterial activity reaches a plateau at a certain dosage, beyond which no further increase in activity is observed .
Metabolic Pathways
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism. These metabolic reactions result in the formation of several metabolites, some of which retain antibacterial activity .
Transport and Distribution
Within cells and tissues, Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution within cells. It accumulates in bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV .
Subcellular Localization
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate is primarily localized in the cytoplasm of bacterial cells. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm. The compound’s activity is influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific compartments within the bacterial cell .
属性
IUPAC Name |
ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-3-17-6-5-10(18)11-9(17)7-8(15)13(16)12(11)14(19)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVBRMHXIFKKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C2=C(C(=C(C=C21)Cl)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697878 | |
| Record name | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70458-94-5 | |
| Record name | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


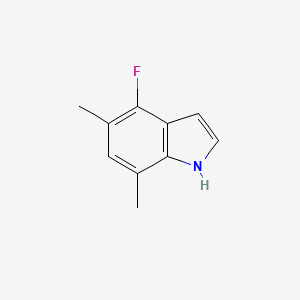

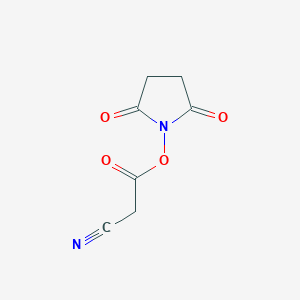
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
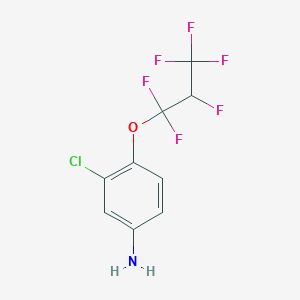
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
